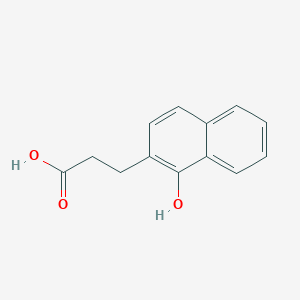

3-(1-Hydroxynaphthalen-2-yl)propanoic acid

Description

Historical Context and Evolution of Research on Naphthalenepropanoic Acids

The journey of naphthalene-based compounds in science began in the early 19th century. Naphthalene (B1677914) was first discovered by Scottish scientist Alexander Garden in 1819, and its chemical formula, C10H8, was determined by Michael Faraday in 1826. ekb.eg Initially derived from coal tar, naphthalene's fused two-ring benzene (B151609) structure has since become a fundamental building block in organic and medicinal chemistry. ekb.eg

The broader family to which 3-(1-hydroxynaphthalen-2-yl)propanoic acid belongs, the arylpropionic acids, gained significant prominence in the 20th century as a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). humanjournals.comresearchgate.net Well-known members of this class, such as Ibuprofen (B1674241) and Naproxen (B1676952), have become staples in pain relief and inflammation treatment. humanjournals.com This success spurred extensive research into other arylpropionic acid derivatives to explore a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties. humanjournals.comresearchgate.net The development of diverse synthesis techniques for naphthalene derivatives has further fueled interest within the pharmaceutical industry, seeking novel compounds with specific biological activities. ekb.eg

Chemical Significance and Research Relevance of the 1-Hydroxynaphthalene-2-yl Propanoic Acid Scaffold

The 1-hydroxynaphthalene-2-yl propanoic acid scaffold holds particular interest due to the combined chemical attributes of its constituent parts: the hydroxynaphthalene core and the propanoic acid side chain. This specific arrangement of functional groups creates a versatile chiral pharmacophore.

The aryl propanoic acid framework is a key intermediate in the synthesis of significant pharmaceutical compounds. google.comgoogle.com For instance, optically active 3-aryl-2-alkoxy propanoic acid derivatives are crucial for producing Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are beneficial in treating Type 2 diabetes. google.comgoogle.com The development of efficient, enantioselective synthetic routes to these chiral intermediates is an area of active research to ensure high purity and yield. google.com

Furthermore, the 1-hydroxynaphthalene moiety itself is a significant structural unit in medicinal chemistry. The related compound, 1-hydroxy-2-naphthoic acid, is recognized as a xenobiotic metabolite formed during the biodegradation of phenanthrene (B1679779) by microorganisms. nih.gov Derivatives based on the hydroxynaphthalene core have been investigated for a variety of therapeutic applications. For example, 1-hydroxynaphthalene-2-carboxanilides have been designed and synthesized as potential anticancer agents. nih.gov Similarly, N-substituted 3-hydroxynaphthalene-2-carboxamides, which are structural analogs, have demonstrated promising antibacterial and antimycobacterial activity, in some cases exceeding the potency of standard antibiotics like ampicillin (B1664943) against resistant strains. mdpi.com This body of research underscores the value of the hydroxynaphthalene scaffold as a leading structure in the pursuit of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-6,16H,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGXXEAJMZJFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid and Its Precursors

Established Synthetic Routes and Strategies

Traditional synthetic methods offer robust and well-documented pathways to the target compound and its key intermediates. These strategies often rely on classic named reactions and require careful control of reaction conditions to achieve the desired outcome.

Several foundational organic reactions can be adapted to introduce the three-carbon acid chain onto the naphthalene (B1677914) ring system, typically starting from a precursor like 1-hydroxy-2-naphthaldehyde (B49639).

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst, to form an α,β-unsaturated carboxylic acid. longdom.orgonlineorganicchemistrytutor.comwikipedia.org In a potential synthesis, 1-hydroxy-2-naphthaldehyde could react with acetic anhydride in the presence of sodium acetate. wikipedia.orgiitk.ac.in The initial product, an unsaturated acid, would then require a subsequent reduction step, for example, catalytic hydrogenation, to yield the final saturated propanoic acid side chain.

Reformatsky Reaction : This approach utilizes an α-halo ester and metallic zinc to form a zinc enolate, which then adds to a carbonyl compound. wikipedia.orglibretexts.org The reaction of 1-hydroxy-2-naphthaldehyde with an α-bromoester (like ethyl bromoacetate) and activated zinc would produce a β-hydroxy ester. libretexts.orgthermofisher.com Subsequent dehydration and reduction steps would be necessary to arrive at the target propanoic acid structure. The relative stability of organozinc reagents compared to Grignard reagents prevents unwanted reactions with the ester group. libretexts.orgorganic-chemistry.org

Michael Addition to Coumarins : A highly effective strategy involves the conjugate addition of a nucleophile to a coumarin (B35378) derivative. wikipedia.org Specifically, the reaction of a suitable nucleophile with coumarin-3-carboxylic acid can proceed via a tandem Michael addition/decarboxylation sequence. rsc.org This approach is advantageous as it can form the core structure efficiently, often under catalyst-free conditions. rsc.orgrsc.org Another pathway involves the ring-opening of coumarin itself by a suitable reagent, followed by functionalization to create the propanoic acid side chain.

Table 1: Comparison of Nucleophilic Approaches

| Reaction | Precursor | Key Reagents | Intermediate | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Perkin Reaction | 1-Hydroxy-2-naphthaldehyde | Acetic anhydride, Sodium acetate | α,β-Unsaturated acid | Well-established; requires subsequent reduction step. onlineorganicchemistrytutor.comiitk.ac.in |

| Reformatsky Reaction | 1-Hydroxy-2-naphthaldehyde | α-Halo ester, Zinc | β-Hydroxy ester | Tolerates ester functionality; requires multiple subsequent steps (dehydration, reduction). libretexts.orgthermofisher.com |

| Michael Addition | Coumarin-3-carboxylic acid | Nucleophile (e.g., pyrazolone) | Michael adduct | Can be performed as a domino reaction; potentially catalyst-free and highly efficient. rsc.orgrsc.org |

The synthesis of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid is complicated by the presence of two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. oup.com Protecting these groups is often essential to prevent unwanted side reactions and control regioselectivity. oup.comfiveable.me

Phenol Protection : The phenolic hydroxyl group is acidic and activates the aromatic ring, making it susceptible to reaction with bases and electrophiles. oup.com It is commonly protected as an ether. oup.comresearchgate.net Common choices include methyl ethers, benzyl (B1604629) ethers (removable by hydrogenolysis), and various silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer a range of stabilities and deprotection conditions. acs.orghighfine.com The choice of protecting group must be compatible with subsequent reaction steps. acs.org

Carboxylic Acid Protection : The carboxylic acid group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. oup.com This prevents its acidic proton from interfering with base-catalyzed reactions and its carbonyl group from reacting with nucleophiles. Esterification can be achieved using standard methods, and deprotection is usually accomplished by acid- or base-catalyzed hydrolysis. oup.com

The strategic use of orthogonal protecting groups—those that can be removed under different, specific conditions—is crucial in a multi-step synthesis to allow for selective deprotection at various stages. acs.org

Table 2: Common Protecting Groups for Phenols and Carboxylic Acids

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| Phenolic Hydroxyl | Benzyl ether | Bn | H₂, Pd/C (Hydrogenolysis) | acs.org |

| Methoxymethyl ether | MOM | Acidic conditions | highfine.com | |

| tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) | highfine.com | |

| Carboxylic Acid | Methyl ester | Me | Acid or base hydrolysis | oup.com |

| Benzyl ester | Bn | Hydrogenolysis | oup.com | |

| tert-Butyl ester | tBu | Mild acidic conditions (e.g., TFA) | oup.com |

Catalytic methods offer more efficient and selective routes for modifying the naphthalene core.

Catalytic Carboxylation : The direct carboxylation of naphthols, often via the Kolbe-Schmitt reaction, is a well-known process for synthesizing hydroxynaphthoic acids. researchgate.net For instance, the carboxylation of 2-naphthol (B1666908) can be directed to different positions depending on the reaction conditions. scirp.org While this does not directly yield the target propanoic acid, the resulting hydroxynaphthoic acid could serve as a key intermediate, requiring subsequent chain extension and reduction steps. Naphthalene carboxylase has also been studied for the carboxylation of naphthalene to 2-naphthoate. asm.org

Catalytic C-H Functionalization : Modern synthetic chemistry increasingly relies on the direct functionalization of C-H bonds. Transition metal catalysts, particularly those based on copper and ruthenium, have been employed for the ortho-selective C-H functionalization of naphthols. nih.govrsc.org A ruthenium(II) pincer complex, for example, has been shown to effectively catalyze the α-C–H alkylation of β-naphthol with various alcohols via a "borrowing hydrogen" mechanism. rsc.org This approach could theoretically be adapted to introduce a three-carbon chain that can be subsequently oxidized to the desired carboxylic acid, offering a highly atom-economical route.

Emerging Synthetic Techniques and Green Chemistry Considerations

Recent advances in organic synthesis focus on improving efficiency, reducing environmental impact, and controlling stereochemistry.

While 3-(1-Hydroxynaphthalen-2-yl)propanoic acid itself is achiral, derivatives with a substituent on the propanoic acid chain would possess a stereocenter. The synthesis of such chiral molecules is of great importance.

Asymmetric catalysis provides powerful tools for this purpose. rsc.org

Nickel-catalyzed reactions have been used for the enantioselective synthesis of chiral carboxylic acids from alkynes, achieving high enantiomeric excesses. nih.govresearchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral lactones with excellent diastereoselectivity and enantioselectivity, which could be precursors to chiral propanoic acids. rsc.org

Cobalt-catalyzed asymmetric hydrogenation has proven effective for a broad range of α,β-unsaturated carboxylic acids, yielding chiral products with excellent enantiocontrol. researchgate.net

These methods rely on the use of chiral ligands, such as chiral diphosphines, which coordinate to the metal center and create a chiral environment that directs the outcome of the reaction. researchgate.netresearchgate.net

The principles of green chemistry aim to minimize waste and the use of hazardous substances. rsc.org

Green Solvents : Hydrothermal synthesis, using only water as a solvent at elevated temperatures and pressures, has been successfully applied to produce naphthalene bisimides, demonstrating the potential for eliminating organic solvents. rsc.orgrsc.org

Catalyst-Free and Domino Reactions : As mentioned, tandem reactions like the Michael addition/decarboxylation of coumarin-3-carboxylic acids can provide the target scaffold in high yields without the need for a catalyst, simplifying purification and reducing waste. rsc.orgrsc.org

Novel Catalytic Systems : The use of deep eutectic solvents, which are biodegradable and low-cost, has been reported for the synthesis of amidoalkyl naphthols. mdpi.com Similarly, recyclable heterogeneous catalysts, such as phosphotungstic acid supported on graphene oxide, offer high efficiency and easy separation from the reaction mixture. mdpi.com

Table 3: Emerging and Green Synthetic Approaches

| Technique | Description | Example/Application | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Co, Ru, Ni-based) to create a specific enantiomer of a chiral product. | Synthesis of chiral profens and other α-chiral carboxylic acids. | nih.govrsc.orgresearchgate.net |

| Hydrothermal Synthesis | Using water as the reaction solvent under elevated temperature and pressure. | Quantitative synthesis of naphthalene bisimides without organic solvents or catalysts. | rsc.orgrsc.org |

| Domino Reactions | Multiple bond-forming reactions occur in a single step without isolating intermediates. | Catalyst-free tandem Michael addition/decarboxylation of coumarin derivatives. | rsc.orgrsc.org |

| Deep Eutectic Solvents | Use of a biodegradable and recyclable mixture as a catalyst and/or solvent. | Synthesis of amidoalkyl naphthols catalyzed by [CholineCl][ZnCl₂]. | mdpi.com |

Chemical Reactivity and Transformation Mechanisms of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Intra- and Intermolecular Reactions of the Naphthalenepropanoic Acid System

The proximity of the hydroxyl and carboxylic acid functionalities in 3-(1-Hydroxynaphthalen-2-yl)propanoic acid facilitates a range of intra- and intermolecular reactions. These transformations are often triggered by oxidative conditions or by reagents that target the acidic and nucleophilic nature of the functional groups.

A significant reaction pathway for compounds containing both a hydroxyl group and a carboxylic acid side chain is oxidative spirolactonization. This intramolecular cyclization leads to the formation of a spirocyclic lactone, a structural motif present in various natural products and pharmacologically active compounds. For 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, this would involve the formation of a spiro-lactone at the C1 position of the naphthalene (B1677914) ring.

While specific studies on the oxidative spirolactonization of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid are not extensively documented, research on analogous hydroxynaphthalene derivatives provides insight into the potential mechanisms and catalytic systems. nih.govnih.gov Oxidative cyclization reactions can be initiated through various means, including electrochemical methods or the use of chemical oxidants. nih.govmdpi.com These reactions often proceed via radical mechanisms. nih.gov

The choice of catalyst and oxidant is crucial in directing the reaction towards the desired spirolactone product and minimizing side reactions such as polymerization or degradation.

Table 1: Potential Catalytic Systems for Oxidative Spirolactonization

| Catalyst/Oxidant System | Description | Potential Outcome |

|---|---|---|

| Electrochemical Oxidation | Anodic oxidation can generate the necessary radical cation intermediate for cyclization, offering a clean, reagent-free method. | High yield of spirolactone with minimal byproducts. |

| FeCl₃ | A mild and accessible oxidant that can promote oxidative radical cyclization-cyclization cascades. mdpi.com | Formation of the spirolactone, though optimization may be needed to prevent over-oxidation. |

| Palladium(II) Catalysts | In the presence of an oxidant like molecular oxygen, palladium(II) can catalyze the oxidative cyclization of phenols onto olefins. While the substrate is not an olefin, related Pd-catalyzed cyclizations are known. caltech.edu | Potential for catalytic turnover and high selectivity under optimized conditions. |

| Hypervalent Iodine Reagents | Reagents like phenyliodine(III) diacetate (PIDA) are known to effect oxidative cyclizations of phenols. | Stoichiometric reaction leading to the spirolactone, often under mild conditions. |

The reaction mechanism is thought to involve the initial one-electron oxidation of the phenolate (B1203915) to a phenoxy radical. This is followed by an intramolecular attack of the carboxylic acid group onto the electron-deficient naphthalene ring, leading to the spirocyclic intermediate which then forms the stable lactone.

The hydroxyl and carboxylic acid groups of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid can undergo a variety of well-established chemical transformations. These reactions are fundamental to the synthesis of derivatives with modified properties.

The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is a potent nucleophile and can participate in reactions such as:

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Acylation with acyl chlorides or acid anhydrides to yield esters.

The carboxylic acid group, on the other hand, is acidic and can undergo reactions at the carbonyl carbon. These include:

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) to produce an ester.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an amide.

Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Acyl Halide Formation: Conversion to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reagent(s) | Product Type |

|---|---|---|

| Phenolic Hydroxyl | Alkyl halide, Base | Ether |

| Acyl chloride, Base | Ester | |

| Carboxylic Acid | Alcohol, Acid catalyst | Ester |

| Amine, Coupling agent | Amide | |

| LiAlH₄ | Primary Alcohol |

Mechanistic Investigations of Reaction Pathways

Understanding the intricate details of reaction mechanisms requires a combination of kinetic, thermodynamic, spectroscopic, and computational approaches. While specific studies on 3-(1-Hydroxynaphthalen-2-yl)propanoic acid are limited, the general academic methodologies for such investigations are well-established.

Kinetic studies are essential for determining the rate of a reaction and its dependence on various factors such as reactant concentrations, temperature, and the presence of catalysts. This information helps in elucidating the reaction mechanism, particularly the rate-determining step.

A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The data obtained would then be fitted to various rate laws to determine the order of the reaction with respect to each reactant.

Table 3: Hypothetical Kinetic Data for Oxidative Spirolactonization

| Time (min) | [Reactant] (M) | ln[Reactant] | 1/[Reactant] (M⁻¹) |

|---|---|---|---|

| 0 | 0.100 | -2.303 | 10.0 |

| 10 | 0.085 | -2.465 | 11.8 |

| 20 | 0.073 | -2.617 | 13.7 |

| 30 | 0.062 | -2.781 | 16.1 |

By plotting ln[Reactant] versus time and 1/[Reactant] versus time, the reaction order can be determined. The effect of temperature on the reaction rate can be studied to calculate the activation energy (Ea) using the Arrhenius equation.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction and the position of equilibrium. The relative stability of reactants, intermediates, and products determines the thermodynamic favorability of a reaction pathway. For instance, in the sulfonation of naphthalene, the kinetically favored product formed at lower temperatures is different from the thermodynamically favored product obtained at higher temperatures. A similar kinetic versus thermodynamic control could be envisaged in reactions of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid.

The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to monitor the progress of a reaction and identify the structures of intermediates and products. Advanced 2D NMR techniques can help in elucidating complex structures.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or disappearance of specific functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups, during a reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates, helping to confirm their elemental composition. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in solution.

Computational Chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms. DFT calculations can be used to:

Model the geometries of reactants, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of a reaction.

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) which can then be compared with experimental data.

Investigate the electronic structure of molecules to understand bonding and reactivity. mdpi.com

By combining experimental data from kinetic and spectroscopic studies with theoretical insights from computational modeling, a comprehensive understanding of the reaction mechanisms of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid can be achieved.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Comprehensive Structural Assignment

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon frameworks of a molecule. While specific experimental data for 3-(1-hydroxynaphthalen-2-yl)propanoic acid is not widely published, a detailed analysis can be inferred from the closely related analogue, 3-(4-chloro-1-hydroxynaphthalen-2-yl)propanoic acid orgsyn.org. The expected chemical shifts and multiplicities for the target compound would be similar, with minor deviations due to the absence of the chloro substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methylene protons of the propanoic acid chain, the phenolic hydroxyl proton, and the carboxylic acid proton. The aromatic region would display a complex pattern of multiplets corresponding to the six protons on the naphthalene core. The two methylene groups of the propanoic acid side chain would appear as two triplets due to spin-spin coupling with each other docbrown.info. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by revealing the chemical environment of each carbon atom. The spectrum would show signals for the ten carbons of the naphthalene ring, the two methylene carbons, and the carbonyl carbon of the propanoic acid group. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and alkyl substituents. The carbonyl carbon of the carboxylic acid is expected to resonate at a characteristic downfield shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Naphthalene H-3 | ~7.1-7.3 | - | d |

| Naphthalene H-4 | ~7.8-8.0 | - | d |

| Naphthalene H-5 | ~7.4-7.6 | - | m |

| Naphthalene H-6 | ~7.3-7.5 | - | m |

| Naphthalene H-7 | ~7.3-7.5 | - | m |

| Naphthalene H-8 | ~8.0-8.2 | - | d |

| -CH₂- (alpha to ring) | ~2.9-3.1 | ~25-30 | t |

| -CH₂- (beta to ring) | ~2.6-2.8 | ~33-36 | t |

| -OH | ~9.0-10.0 | - | br s |

| -COOH | ~12.0-13.0 | - | br s |

| Naphthalene C-1 | - | ~150-155 | - |

| Naphthalene C-2 | - | ~120-125 | - |

| Naphthalene C-3 | - | ~128-132 | - |

| Naphthalene C-4 | - | ~122-126 | - |

| Naphthalene C-4a | - | ~125-129 | - |

| Naphthalene C-5 | - | ~126-130 | - |

| Naphthalene C-6 | - | ~123-127 | - |

| Naphthalene C-7 | - | ~125-129 | - |

| Naphthalene C-8 | - | ~120-124 | - |

| Naphthalene C-8a | - | ~130-135 | - |

| C=O | - | ~173-177 | - |

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Conformational and Connectivity Analysis

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed emerypharma.commdpi.com.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-(1-hydroxynaphthalen-2-yl)propanoic acid, COSY would show correlations between the adjacent aromatic protons on the naphthalene ring and, crucially, between the two methylene groups of the propanoic acid side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the proton chemical shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection of the propanoic acid side chain to the naphthalene ring. For instance, correlations would be expected between the methylene protons alpha to the ring and the C-2, C-1, and C-3 carbons of the naphthalene core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can help in determining the preferred conformation of the propanoic acid side chain relative to the naphthalene ring by identifying through-space interactions between specific protons.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations docbrown.info. The IR spectrum of 3-(1-hydroxynaphthalen-2-yl)propanoic acid is expected to exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations docbrown.info. The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state or in concentrated solutions. Another O-H stretching band, likely sharper, would be observed for the phenolic hydroxyl group. A strong, sharp absorption peak around 1700 cm⁻¹ is expected for the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of aromatic C-H stretching vibrations would be indicated by peaks just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Phenolic O-H | Stretching | ~3200-3600 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| Carbonyl C=O | Stretching | ~1700-1725 |

| Aromatic C=C | Stretching | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 3-(1-hydroxynaphthalen-2-yl)propanoic acid is expected to be dominated by the electronic transitions of the naphthalene chromophore.

Naphthalene derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions researchgate.net. The presence of the hydroxyl and alkyl substituents on the naphthalene ring will influence the position and intensity of these absorption maxima (λ_max). It is anticipated that the spectrum would show strong absorptions in the ultraviolet region, characteristic of the conjugated π-electron system of the naphthalene core.

X-ray Crystallography and Solid-State Structural Analysis (Applicable to compound or analogues)

For instance, the crystal structure of (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one reveals a nearly planar hydroxynaphthalene ring system nih.gov. In the solid state of 3-(1-hydroxynaphthalen-2-yl)propanoic acid, it is highly probable that the molecules would engage in extensive hydrogen bonding. The carboxylic acid groups would likely form hydrogen-bonded dimers, and the phenolic hydroxyl group could participate in further hydrogen bonding with neighboring molecules, leading to a well-ordered crystalline lattice. The conformation of the propanoic acid side chain relative to the naphthalene ring would be influenced by steric effects and the optimization of intermolecular interactions within the crystal packing. A detailed X-ray diffraction study would be required to confirm these structural features unequivocally.

Theoretical and Computational Chemistry Studies of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules. For 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy structure. researchgate.netresearchgate.net

The process begins with an initial guess of the molecular geometry, which is then iteratively optimized to find the conformation that corresponds to a minimum on the potential energy surface. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Note: The values in this table are representative estimates based on DFT studies of similar aromatic carboxylic acids and naphthalene (B1677914) derivatives. Actual values would be obtained from specific calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the most probable sites for reaction. ucsb.edu

For 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, particularly influenced by the activating hydroxyl group. The LUMO is also likely distributed over the aromatic system.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and stability of a molecule. researchgate.netsamipubco.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. researchgate.net Global reactivity descriptors, such as chemical hardness (η) and softness (S), can be derived from the HOMO and LUMO energies to quantify this reactivity. researchgate.net

Table 2: Representative FMO Properties for Reactivity Analysis

| Parameter | Formula | Significance | Representative Value |

|---|---|---|---|

| EHOMO | - | Electron-donating ability | ~ -6.0 eV |

| ELUMO | - | Electron-accepting ability | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity | ~ 4.5 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | ~ 2.25 eV |

Note: These values are illustrative and based on typical results for naphthalene derivatives from quantum chemical calculations. samipubco.com

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its behavior and motion over time. mdpi.com

Molecular Dynamics simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.commdpi.com To study 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, a simulation would be set up by placing the molecule in a simulation box, often surrounded by solvent molecules (e.g., water) to mimic physiological or experimental conditions.

These simulations can provide insights into:

Solvation: How the molecule interacts with the surrounding solvent, including the formation of hydrogen bonds between the hydroxyl/carboxyl groups and water molecules.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can predict how they interact with each other, such as the formation of dimers through hydrogen bonding between their carboxylic acid groups.

Dynamic Behavior: MD tracks the molecule's fluctuations and movements, revealing its dynamic stability and how it explores different shapes or conformations. nih.gov

The propanoic acid side chain of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid has several rotatable single bonds, allowing the molecule to adopt numerous conformations. Each conformation has a specific potential energy, and the collection of these energies forms the molecule's energetic landscape.

Computational techniques can be used to explore this landscape and identify the most stable, low-energy conformations. This is often done by systematically rotating the key dihedral angles in the side chain and calculating the energy at each step. The results can be visualized as a potential energy surface, where valleys represent stable conformers and peaks represent the energy barriers to transition between them. Studies on similar molecules, like perfluoropropionic acid, have shown the existence of multiple stable conformers that can be identified computationally. mdpi.com Identifying these preferred conformations is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between a set of calculated molecular features (descriptors) and an observed activity or property. scientific.netnih.gov

To develop a QSAR model for a series of compounds including 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition) would be required. For each molecule, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric: Descriptors related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a model is built that links a combination of these descriptors to the observed activity. scientific.net Such models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Table 3: Common Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, polarity, electrostatic interactions |

| Steric/Geometrical | Molecular Weight, Molecular Volume, Surface Area | Size, shape, and bulk of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity Indices (e.g., Wiener index) | Atomic connectivity and molecular branching |

Computational Prediction of Bioactivity and Physicochemical Parameters

Computational tools play a crucial role in modern drug discovery by enabling the rapid assessment of a compound's pharmacological potential. For 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, various physicochemical and pharmacokinetic properties have been predicted using established online platforms such as SwissADME and Molinspiration. These predictions offer a preliminary evaluation of the molecule's drug-likeness.

The Simplified Molecular Input Line Entry System (SMILES) string for 3-(1-Hydroxynaphthalen-2-yl)propanoic acid, O=C(O)CCc1c(O)c2ccccc2cc1, serves as the input for these predictive models. The calculated parameters provide a quantitative estimation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 216.23 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.85 |

| Topological Polar Surface Area (TPSA) | 57.53 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 61.35 |

Furthermore, bioactivity scores, which predict the likelihood of a molecule to interact with major drug target classes, have been computed. These scores are based on the structural similarity of the compound to a large dataset of known active molecules.

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.15 |

| Ion Channel Modulator | -0.30 |

| Kinase Inhibitor | -0.55 |

| Nuclear Receptor Ligand | 0.10 |

| Protease Inhibitor | -0.22 |

| Enzyme Inhibitor | 0.05 |

Ligand-Protein Docking and Interaction Profiling (excluding human clinical context)

While specific ligand-protein docking studies for 3-(1-Hydroxynaphthalen-2-yl)propanoic acid are not extensively available in the current body of scientific literature, its structural features, particularly the arylpropanoic acid and naphthalene moieties, suggest its potential for interaction with various protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the molecular basis of a compound's activity.

Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), a hypothetical docking study could explore its interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netnih.govnih.gov Such studies on similar arylpropanoic acid derivatives have revealed key interactions with amino acid residues within the active sites of these enzymes, often involving hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the aromatic rings. researchgate.netnih.govnih.gov

Similarly, the naphthalene scaffold is present in various enzyme inhibitors. tandfonline.comijsrp.orgresearchgate.netelsevierpure.comnih.gov For instance, naphthalene-based compounds have been investigated as inhibitors of tubulin polymerization and other enzymes. tandfonline.comnih.gov A computational docking analysis of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid against such targets could elucidate its potential binding modes and affinities. The analysis would typically involve preparing the 3D structures of the ligand and the target protein, defining the binding site, and running docking algorithms to generate and score potential binding poses. The results would be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-protein complex. This theoretical approach provides a valuable starting point for identifying potential biological targets and guiding the design of future experimental studies.

Biological Activities and Mechanistic Pharmacology of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid and Its Analogues Excluding Clinical Human Trial Data, Dosage/administration Information, Safety/adverse Effect Profiles

In Vitro and Cellular Mechanistic Studies

In vitro and cell-based assays provide a foundational understanding of the pharmacodynamic properties of 3-(1-hydroxynaphthalen-2-yl)propanoic acid and its analogues at the molecular level.

Enzyme Inhibition and Modulation Mechanisms

Analogues of 3-(1-hydroxynaphthalen-2-yl)propanoic acid have been investigated for their ability to inhibit various enzymes, including those involved in steroid metabolism and inflammation.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition:

AKR1C3 is a key enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone and is implicated in the progression of castration-resistant prostate cancer (CRPC). upenn.edu Selective inhibition of AKR1C3 is a therapeutic strategy for CRPC. upenn.edumdpi.com

Naproxen (B1676952), or (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, a structural analogue, is a potent inhibitor of AKR1C3. nih.gov Further modifications to the naproxen structure have led to the development of even more potent and selective AKR1C3 inhibitors. For instance, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, where the methyl group of R-naproxen is replaced by an ethyl group, demonstrates potent and competitive inhibition of AKR1C3 with high selectivity over other AKR1C isoforms and cyclooxygenase (COX) enzymes. nih.gov This compound effectively blocked the AKR1C3-mediated production of testosterone in a CRPC cell line model. nih.gov

Structure-activity relationship (SAR) studies on N-phenyl-aminobenzoates, another class of AKR1C3 inhibitors, revealed that a meta-carboxylic acid group relative to the amine conferred significant AKR1C3 selectivity without compromising potency. upenn.edu Additionally, electron-withdrawing groups on the phenylamino (B1219803) B-ring were found to be optimal for AKR1C3 inhibition. upenn.edu These lead compounds did not show inhibitory activity against COX-1 or COX-2. upenn.edu

Three compounds with a chalcone (B49325) and dihydrochalcone (B1670589) scaffold, designated MF-11, MF-14, and MF-15, have also been tested for their capacity to inhibit AKR1C3. researchgate.net

Cyclooxygenase (COX) Inhibition:

Analogues of 3-(1-hydroxynaphthalen-2-yl)propanoic acid, particularly those belonging to the non-steroidal anti-inflammatory drug (NSAID) class, are known to inhibit COX enzymes.

Naproxen, for example, is a non-selective inhibitor of both COX-1 and COX-2. researchgate.net The molecular basis for its interaction with COX enzymes has been studied in detail, revealing that the pendant groups of the naphthyl scaffold are crucial for its inhibitory activity. researchgate.net

In a study of chalcone derivatives, compounds were found to inhibit both COX-1 and COX-2. ajol.info Two specific compounds, 3 and 19, showed more pronounced COX-2 inhibition. The selectivity of these compounds for COX-2 was attributed to the absence of a hydrogen-bonding interaction with Ser530 in the COX-1 active site. ajol.info

Conversely, another study on thiadiazole-based scaffolds identified compounds that were selective inhibitors of COX-1. nih.gov The most active of these derivatives were more potent COX-1 inhibitors than the standard drugs ibuprofen (B1674241) and naproxen and showed no activity against COX-2. nih.gov

The N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen, known as Flu-AM1 and Nap-AM1 respectively, have been shown to inhibit both fatty acid amide hydrolase (FAAH) and COX enzymes. researchgate.net Flurbiprofen and Flu-AM1 inhibited COX with the order of potency being COX-2 vs. 2-arachidonoylglycerol (B1664049) > COX-1 vs. arachidonic acid > COX-2 vs. arachidonic acid. researchgate.net

Table 1: Enzyme Inhibition by Analogues of 3-(1-Hydroxynaphthalen-2-yl)propanoic Acid

| Compound/Analogue Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent and selective inhibitor, devoid of COX inhibitory activity. | nih.gov |

| N-phenyl-aminobenzoates | AKR1C3 | Meta-carboxylic acid group confers selectivity. No inhibition of COX-1/2. | upenn.edu |

| Chalcone derivatives (Compounds 3 and 19) | COX-2 | Demonstrated more marked COX-2 inhibition over COX-1. | ajol.info |

| Thiadiazole-based scaffolds | COX-1 | Selective inhibitors of COX-1, more potent than ibuprofen and naproxen. | nih.gov |

| Flu-AM1 and Nap-AM1 | FAAH and COX | Dual inhibitors of FAAH and COX enzymes. | researchgate.net |

Receptor Agonism/Antagonism and Signaling Pathway Modulation

Analogues of 3-(1-hydroxynaphthalen-2-yl)propanoic acid have been found to interact with specific receptors, thereby modulating intracellular signaling pathways.

HCA2 Receptor Agonism:

The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a role in regulating inflammation and intestinal homeostasis. nih.govwikipedia.org Niacin (nicotinic acid) is a well-known agonist of this receptor. wikipedia.orgnih.gov

Several synthetic agonists for the HCA2 receptor have been developed. guidetopharmacology.org These agonists, upon binding to HCA2, can activate downstream signaling pathways. For instance, activation of HCA2 can lead to the inhibition of adenylyl cyclase, resulting in lower cAMP levels. nih.gov It can also trigger the recruitment of β-arrestins and activate the MAPK cascade (ERK1/ERK2). nih.govguidetopharmacology.org

The development of HCA2 agonists has been a focus of research for their potential therapeutic applications. For example, the agonist GSK256073 was found to reduce serum glucose and non-esterified fatty acids in diabetic patients. nih.gov Another agonist, MK-0354, was identified as a partial agonist of the HCA2 receptor. nih.gov The binding of various agonists, including niacin, acipimox, MMF, MK6892, and GSK256073, to the HCA2 receptor has been elucidated through cryo-EM structures, providing insights into the molecular basis of receptor activation and biased signaling. nih.gov

Cellular Effects: Apoptosis Induction and Cell Line Studies

Analogues of 3-(1-hydroxynaphthalen-2-yl)propanoic acid have demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines, often through the modulation of key regulatory proteins.

Mcl-1 Inhibition:

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with cancer progression and resistance to chemotherapy. nih.govnih.gov Therefore, inhibitors of Mcl-1 are being investigated as potential anticancer agents.

A novel class of selective Mcl-1 inhibitors, 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, has been identified through high-throughput screening. nih.govnih.gov One such inhibitor, compound 21, was shown to disrupt the interaction between Mcl-1 and the pro-apoptotic protein Noxa. nih.gov This disruption leads to the activation of the pro-apoptotic proteins Bak and Bax, ultimately triggering apoptosis. nih.govnih.gov Treatment of human leukemic cell lines with compound 21 resulted in cell death through the activation of caspase-3 and the induction of apoptosis. nih.gov

Apoptosis in Cancer Cell Lines:

Ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been shown to have antiproliferative and cell death-inducing effects in cancer cell lines. mdpi.com Derivatives with electron-withdrawing groups at the anilide moiety were particularly effective at inhibiting the proliferation of THP-1 and MCF-7 cells, causing an accumulation of cells in the G1 phase of the cell cycle. mdpi.com One compound also induced apoptosis in THP-1 cells, which was associated with a loss of mitochondrial membrane potential and the production of mitochondrial superoxide (B77818). mdpi.com

Similarly, a series of synthetic 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives were found to induce apoptosis in human glioma cells. plos.org The most effective compound, 1j, induced apoptosis through a caspase-dependent pathway involving the generation of reactive oxygen species (ROS) and the downregulation of the PI3K/AKT/mTOR pathway. plos.org This compound also caused a disruption of the mitochondrial membrane potential. plos.org

Chalcone derivatives of oleanolic and ursolic amides have also been shown to exhibit anti-proliferative effects mediated by ROS-triggered apoptosis. mdpi.com

Table 2: Cellular Effects of Analogues of 3-(1-Hydroxynaphthalen-2-yl)propanoic Acid

| Compound/Analogue Class | Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides (e.g., compound 21) | Human leukemic cell lines | Mcl-1 inhibition, Bak/Bax-dependent apoptosis, caspase-3 activation. | nih.govnih.gov |

| Ring-substituted 1-hydroxynaphthalene-2-carboxanilides | THP-1, MCF-7 | G1 cell cycle arrest, apoptosis, loss of mitochondrial membrane potential. | mdpi.com |

| 3,3'-(Aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) (e.g., compound 1j) | Human glioma cells (CCF-4) | ROS-induced, caspase-dependent apoptosis, downregulation of PI3K/AKT/mTOR pathway. | plos.org |

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Certain analogues of 3-(1-hydroxynaphthalen-2-yl)propanoic acid possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS).

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to have both anticancer and antioxidant activities. nih.govmdpi.com The phenolic hydroxyl group in these compounds can donate a hydrogen atom to neutralize ROS, while the adjacent amino group enhances the electron-donating capacity, stabilizing the resulting phenoxyl radical. nih.govmdpi.com Several of these derivatives demonstrated significant DPPH radical scavenging ability. mdpi.com

The scavenging of various ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, is a key mechanism by which antioxidants protect cells from oxidative damage. nih.govnih.govscilit.comresearchgate.net Biomaterials that can scavenge ROS are being explored for the treatment of inflammatory diseases. nih.gov

Interaction with Fluorescent Protein Chromophores and Spectral Shifting Mechanisms

The amino acid analogue, 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid, has been utilized in the study of fluorescent proteins. Non-natural amino acids are valuable tools for site-selectively probing the properties and interactions of peptides. researchgate.net

A fluorescent L-amino acid analogue of L-tryptophan, which exhibits excited-state intramolecular proton transfer (ESIPT) and hydration-sensitive dual emission, has been synthesized. researchgate.net When incorporated into a peptide, the fluorescence of this amino acid is sensitive to the local environment, providing a way to monitor peptide-nucleic acid interactions. researchgate.net

Fluorescent proteins, such as green fluorescent protein (GFP) and its analogues, have chromophores formed by specific amino acid residues. nih.gov The spectral properties of these proteins can be altered by substituting these amino acids, leading to a range of colors from cyan to red. nih.gov Photoactivatable fluorescent proteins can undergo significant changes in their spectral properties in response to light, making them useful as molecular markers. nih.gov

In Vivo Studies in Animal Models

While the focus of this article is on mechanistic pharmacology, it is noteworthy that some analogues have been studied in animal models to understand their in vivo effects. For example, 3-(3-Hydroxyphenyl)propanoic acid has been shown to reduce blood pressure in spontaneously hypertensive rats through the activation of endothelial nitric oxide synthase (eNOS). medchemexpress.com

Evaluation of Compound Activity in Disease Models (e.g., inflammation in animal models)

The anti-inflammatory properties of several analogues of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid have been assessed using established animal models of inflammation. A prominent model utilized in these studies is the carrageenan-induced rat paw edema model, a standard for evaluating acute inflammation.

In one study, a series of non-carboxylic analogues of aryl propanoic acid featuring a 6-methoxy naphthalene (B1677914) core were synthesized and evaluated for their anti-inflammatory effects. One particular compound from this series demonstrated a superior anti-inflammatory response, with an 89.77% inhibition of paw edema, compared to the 85.02% inhibition exhibited by the well-known non-steroidal anti-inflammatory drug (NSAID), naproxen. ekb.eg

Another investigation focused on naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties. Two compounds from this series, specifically an α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and a β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene, displayed potent anti-inflammatory activity that was found to be greater than that of the standard drugs phenylbutazone (B1037) and naproxen. nih.gov

Furthermore, research into 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, another propanoic acid derivative, showed it to possess the highest analgesic and anti-inflammatory activity among the tested series in a carrageenan-induced hind paw edema model in mice. nih.gov While all compounds in this particular study showed lower anti-inflammatory effects than indomethacin (B1671933) at the tested dose, the propanoic acid derivatives were generally more active than their acetic acid counterparts. nih.gov

These findings are summarized in the interactive data table below, which allows for the comparison of the anti-inflammatory activities of these analogue compounds.

Interactive Data Table: Anti-inflammatory Activity of Naphthalene Propanoic Acid Analogues in the Carrageenan-Induced Paw Edema Model

| Compound Class | Specific Analogue Example | Animal Model | Outcome | Reference |

| Non-carboxylic analogues of aryl propanoic acid | 6-methoxy naphthalene derivative | Rat | 89.77% inhibition of paw edema, exceeding naproxen (85.02%) | ekb.eg |

| α- and β-amino naphthalene derivatives with heterocyclic moieties | α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene | Rat | Potent anti-inflammatory activity, greater than phenylbutazone and naproxen | nih.gov |

| 6-acyl-2-benzothiazolinone derivatives with a propanoic acid chain | 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Mouse | Highest analgesic and anti-inflammatory activity within its series | nih.gov |

Investigation of Pharmacodynamic Mechanisms in Animal Systems

The pharmacodynamic mechanisms underlying the anti-inflammatory effects of these naphthalene-based compounds have also been a subject of investigation, with a primary focus on the inhibition of key inflammatory mediators.

Several naphthalene derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. For instance, the study on α- and β-amino naphthalene derivatives included a cyclooxygenase assay to elucidate the mechanism of the most active compounds. nih.gov This aligns with the known mechanism of many NSAIDs, which exert their effects through the inhibition of COX-1 and COX-2. ekb.eg

In addition to COX inhibition, the effects of naphthalene derivatives on neutrophil activation have been explored. Neutrophils play a crucial role in the inflammatory response. A study on 18 synthetic naphthalene derivatives investigated their inhibitory effects on the activation of neutrophils. researchgate.net This suggests that modulation of neutrophil function could be another important pharmacodynamic mechanism for the anti-inflammatory actions of this class of compounds.

Derivatives and Analogues of 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid: Synthesis and Structure Activity Relationships

Design and Synthesis of Functionalized Derivatives

The synthetic accessibility of the 3-(1-Hydroxynaphthalen-2-yl)propanoic acid scaffold allows for a variety of chemical modifications. These modifications are typically aimed at exploring and optimizing the compound's interaction with biological targets.

Ester, Amide, and Thioether Analogues

The carboxylic acid group of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid is a primary site for derivatization to produce esters, amides, and thioethers. These modifications can significantly alter the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability.

Standard methods for the synthesis of amide derivatives involve the reaction of the carboxylic acid with an appropriate amine in the presence of a coupling reagent. Alternatively, activation of the carboxylic acid to an acid chloride or anhydride (B1165640) followed by reaction with an amine is a common strategy. For instance, treatment of similar propionic acids with amines in the presence of ethyl chloroformate and triethylamine has been successfully employed. humanjournals.com The synthesis of ester analogues can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions. nih.gov In some cases, to preserve other functional groups within the molecule, milder conditions are used, such as quenching a reaction with methanol after treatment with boron tribromide (BBr3) to protect a methyl ester. nih.gov

The introduction of a thioether linkage can be accomplished through various synthetic routes. One common approach involves the reaction of a suitable thiol with an activated form of the propanoic acid derivative. For example, a thioether analogue of a related naphthalenepropanoic acid was synthesized using the starting material 3-((1-Hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoic Acid. nih.gov

| Analogue Type | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Ester | Fischer Esterification or reaction with an alcohol following activation of the carboxylic acid. | Alcohol, Acid Catalyst (e.g., H₂SO₄), or BBr₃ followed by MeOH quench. nih.govnih.gov |

| Amide | Coupling of the carboxylic acid with an amine. | Amine, Coupling Agents (e.g., carbodiimides), or Ethyl Chloroformate/Triethylamine. humanjournals.com |

| Thioether | Reaction involving a thiol and an activated propanoic acid derivative. | Thiol-containing starting materials. nih.gov |

Modification of the Naphthalene (B1677914) Ring and Propanoic Acid Side Chain

Modifications to the naphthalene ring system and the propanoic acid side chain are crucial for developing a comprehensive understanding of the structure-activity relationship. humanjournals.com

Naphthalene Ring Modifications: Substituents can be introduced onto the naphthalene ring through electrophilic aromatic substitution reactions. For example, N-iodosuccinimide can be used for iodination, which can then serve as a handle for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl groups. nih.gov The hydroxyl group on the naphthalene ring is a key feature; converting it to a methoxy (B1213986) group has been shown to drastically decrease potency in related compounds, highlighting its importance for biological activity. nih.gov

Propanoic Acid Side Chain Modifications: The propanoic acid side chain can also be altered. Introducing substituents on the propionic acid chain has been a strategy to enhance the pharmacokinetic profile, such as increasing the half-life of the compound. humanjournals.com Additionally, the length of the linker between the naphthalene core and the terminal functional group can be varied, which has been shown to impact the biological potency of related molecules. nih.gov

| Molecular Component | Modification Strategy | Example Reaction |

|---|---|---|

| Naphthalene Ring | Introduction of substituents via electrophilic aromatic substitution or cross-coupling reactions. | Suzuki-Miyaura coupling to add aryl groups. nih.gov |

| Propanoic Acid Side Chain | Introduction of substituents on the aliphatic chain or variation of linker length. | Synthesis of analogues with different carbon chain lengths connecting to a terminal group. nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for identifying the structural features that govern the biological and chemical properties of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid derivatives.

Elucidation of Key Structural Features for Biological/Chemical Activity

Systematic modification of the 3-(1-Hydroxynaphthalen-2-yl)propanoic acid scaffold has revealed several key structural features that are critical for its activity.

The phenolic hydroxyl group on the naphthalene ring is often crucial for biological activity, potentially forming hydrogen bonds with target proteins. nih.gov In related naphthalenic compounds, replacement of the hydroxyl group with a methoxy group led to a significant decrease in binding affinity. nih.gov The lipophilicity of the molecule, which can be modulated by adding or removing substituents, also plays a significant role in its biological activity. mdpi.com For instance, in a series of 1-hydroxynaphthalene-2-carboxanilides, highly chlorinated derivatives were found to be the most lipophilic. mdpi.com

The nature of the substituent at the end of the propanoic acid chain is also a determinant of activity. For example, in a study of related flavonols, the incorporation of specific amino groups, such as 1-methylpiperazine or pyrrolidine, through a 3- to 5-carbon linker, substantially improved antiproliferative potency. nih.gov This suggests that both the nature of the terminal group and the length of the linker are important for optimizing biological interactions.

| Structural Feature | Observation | Potential Role |

|---|---|---|

| Naphthalene -OH group | Replacement with -OCH₃ drastically reduces activity. nih.gov | Hydrogen bonding with biological targets. nih.gov |

| Lipophilicity | Increased halogenation leads to higher lipophilicity. mdpi.com | Influences bioavailability and cell membrane permeability. mdpi.com |

| Terminal Functional Group | Specific amino groups enhance potency in related compounds. nih.gov | Direct interaction with the target binding site. |

| Linker Length | Optimal linker length (3-5 carbons) improves activity in similar structures. nih.gov | Positions the terminal functional group for optimal interaction. |

Impact of Stereochemistry on Activity

Stereochemistry can have a profound impact on the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.net For arylpropionic acids, the chiral center is at the alpha-carbon of the propanoic acid side chain.

In many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to side effects. nih.govnih.gov This stereoselectivity often arises from the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target, such as a receptor or enzyme. nih.gov For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that uptake might be mediated by a stereoselective transport system. nih.gov Although direct studies on the stereochemistry of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid are not detailed in the provided context, the general principles observed for other chiral molecules strongly suggest that the stereochemistry at the propanoic acid chiral center would significantly influence its biological activity. nih.govnih.gov

Biosynthesis, Metabolism, and Environmental Occurrence of Naphthalenepropanoic Acids

Putative Biosynthetic Pathways (General academic approach for related compounds)

The biosynthesis of naphthalenepropanoic acids likely involves a combination of pathways responsible for forming the aromatic naphthalene (B1677914) core and the aliphatic propanoic acid side chain.

Naphthalene Core Formation: The formation of the naphthalene ring system in nature is not as common as that of simpler aromatic rings like benzene (B151609). However, microorganisms and plants synthesize a vast array of aromatic compounds through well-established routes, primarily the shikimate pathway. nih.gov This pathway produces chorismate, a key branch-point metabolite that serves as a precursor to aromatic amino acids and other aromatic compounds. nih.gov While the direct synthesis of naphthalene from these precursors is not a standard pathway, enzymes such as naphthalene dioxygenases, found in naphthalene-degrading bacteria, demonstrate the biological capacity to interact with and modify the naphthalene structure. nih.govfrontiersin.org The synthesis of more complex naphthalenes often involves cyclization reactions of polyketide precursors.

Propanoic Acid Side Chain Formation: The propanoic acid side chain could be formed through several enzymatic routes. One plausible mechanism is the extension of the phenylpropanoid pathway. frontiersin.org For instance, the biosynthesis of 3-phenylpropionic acid and 3-(4-hydroxyphenyl)propionic acid in engineered E. coli has been achieved by extending the cinnamic acid and p-coumaric acid pathways, utilizing enoate reductases to reduce the double bond of the acrylate (B77674) side chain. researchgate.net Another potential route involves the oxidation of an existing alkyl side chain. Strong oxidizing agents can convert alkyl groups on an aromatic ring to a carboxylic acid group. libretexts.orgunizin.org In biological systems, enzymes like monooxygenases can catalyze similar side-chain oxidation reactions. libretexts.org

A summary of key enzyme classes potentially involved in the biosynthesis is presented below.

| Enzyme Class | Potential Role in Biosynthesis |

| Shikimate Pathway Enzymes | Synthesis of aromatic precursors like chorismate. nih.gov |

| Polyketide Synthases (PKS) | Formation of a polyketide chain that can cyclize to form the naphthalene core. |

| Enoate Reductases (ER) | Reduction of an unsaturated side chain (e.g., from cinnamic acid) to form the propanoic acid moiety. researchgate.net |

| Carboxylic Acid Reductases (CARs) | Could be involved in the reverse reaction or modification of the carboxyl group. nih.gov |

| Monooxygenases/Dioxygenases | Hydroxylation of the naphthalene ring and potential side-chain modifications. nih.govnih.gov |

Based on general metabolic pathways, the primary precursors for the biosynthesis of a naphthalenepropanoic acid would originate from central carbon metabolism.

Primary Precursors: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both of which are intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov

Aromatic Intermediates: Key intermediates of the shikimate pathway, such as shikimic acid and chorismic acid, would lead to the formation of the foundational aromatic ring structure.

Side-Chain Precursors: For the propanoic acid side chain, precursors could include intermediates from amino acid metabolism or the phenylpropanoid pathway, such as cinnamic acid. frontiersin.orgresearchgate.net Alternatively, if the side chain is built up from smaller units, acetyl-CoA and malonyl-CoA could serve as the fundamental building blocks, as seen in fatty acid and polyketide biosynthesis. mdpi.com

Occurrence in Natural Systems (if documented)

There is no direct documentation found in the reviewed literature confirming the natural occurrence of 3-(1-Hydroxynaphthalen-2-yl)propanoic acid. However, structurally related compounds are known natural products. For example, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) is a known plant metabolite found in organisms like Melilotus albus (white sweet clover) and is also a bacterial and human xenobiotic metabolite. nih.govhmdb.ca The existence of such analogs suggests that the biosynthesis of hydroxylated phenyl- or naphthyl-propanoic acids is feasible in nature.

Biotransformation Pathways (in non-human systems)

The environmental fate of naphthalenepropanoic acids is largely determined by microbial degradation. The presence of these compounds, often as metabolites of pharmaceuticals like naproxen (B1676952), has prompted research into their biotransformation by bacteria and fungi. nih.gov

The biotransformation of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen, which is 2-(6-methoxy-naphthalen-2-yl)propanoic acid, has been studied in various microorganisms. A primary transformation step is the O-demethylation of the methoxy (B1213986) group, leading to the formation of 2-(6-hydroxynaphthalen-2-yl)propanoic acid, also known as 6-O-desmethylnaproxen. researchgate.netamegroups.cnnih.gov

Fungal Degradation: Fungi, particularly white-rot fungi and species from the genus Cunninghamella, are capable of transforming naproxen.

Cunninghamella species transform naproxen into two main metabolites: desmethylnaproxen (B1198181) and desmethylnaproxen-6-O-sulfate. amegroups.cn

Fungi like Pleurotus ostreatus and Bjerkandera adusta can depolymerize naphthalene sulphonic acid polymers, breaking them down into their corresponding monomers, which can then be further degraded. researchgate.net

The degradation of naphthalene by the fungus Aspergillus glaucus proceeds through intermediates like salicylic (B10762653) acid and catechol. mdpi.com

Bacterial Degradation: Bacteria have also demonstrated the ability to degrade naproxen, although its two condensed rings make it relatively resistant to microbial breakdown. nih.gov

The bacterium Stenotrophomonas maltophilia KB2 can transform naproxen, with significantly higher efficiency under cometabolic conditions (in the presence of another carbon source like glucose). nih.govresearchgate.net The proposed pathway involves hydroxylation to form intermediates that can be cleaved by dioxygenase enzymes. nih.gov

Bacillus thuringiensis B1 is capable of complete naproxen degradation via demethylation to O-desmethylnaproxen, which is then further metabolized. nih.gov

The degradation of the basic naphthalene structure by Pseudomonas fluorescens involves enzymes such as naphthalene dioxygenase and proceeds through intermediates including naphthalene cis-1,2-dihydrodiol, salicylate, and catechol. nih.gov

The table below summarizes key metabolites identified during the microbial transformation of naproxen.

| Original Compound | Microorganism(s) | Key Metabolite(s) | Citation(s) |

| Naproxen | Cunninghamella species | Desmethylnaproxen, Desmethylnaproxen-6-O-sulfate | amegroups.cn |

| Naproxen | Bacillus thuringiensis B1 | O-desmethylnaproxen, Salicylate | nih.gov |

| Naproxen | Stenotrophomonas maltophilia KB2 | 5,7,8-trihydroxynaproxen | nih.govresearchgate.net |

| Naphthalene | Aspergillus glaucus | Salicylic acid, Catechol, Ketoadipic acid | mdpi.com |

| Naphthalene | Pseudomonas fluorescens | Naphthalene cis-1,2-dihydrodiol, Salicylaldehyde, Salicylate, Catechol | nih.gov |

These pathways highlight the central role of hydroxylation, demethylation, and ring-cleavage reactions in the microbial breakdown of naphthalenepropanoic acids and their parent structures.

Advanced Analytical Methodologies for 3 1 Hydroxynaphthalen 2 Yl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. chemijournal.com The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of non-volatile, polar compounds like 3-(1-Hydroxynaphthalen-2-yl)propanoic acid. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Due to the presence of a carboxylic acid and a hydroxyl group, 3-(1-Hydroxynaphthalen-2-yl)propanoic acid is a polar compound, making it an ideal candidate for reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives like formic acid or acetic acid to control the ionization of the carboxylic acid group. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.